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molecular formula C14H13ClN2O2 B8310927 6-Chloro-N-(4-methoxy-2-methyl-phenyl)-nicotinamide

6-Chloro-N-(4-methoxy-2-methyl-phenyl)-nicotinamide

Cat. No. B8310927
M. Wt: 276.72 g/mol
InChI Key: FUCFAKYYJWSYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794397B2

Procedure details

The title compound was prepared from 6-chloronicotinoyl chloride and 4-methoxy-2-methylaniline and was obtained as a white solid as described in Example 1. 1H NMR (CDCl3): 8.88 (bs, 1H), 8.19 (d, J=7.2, 1H), 7.61-7.47 (m, 3H), 6.81-6.79 (m, 2H), 3.81 (s, 3H), 2.30 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[C:15]([CH3:20])[CH:14]=1>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:17][C:16]2[CH:18]=[CH:19][C:13]([O:12][CH3:11])=[CH:14][C:15]=2[CH3:20])=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)NC1=C(C=C(C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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